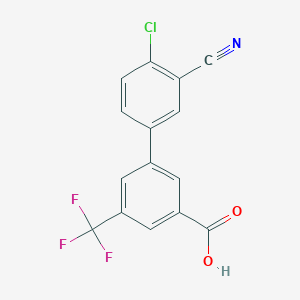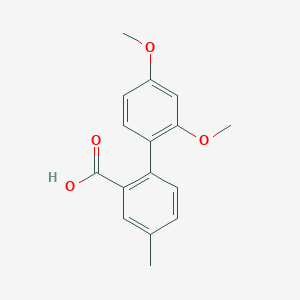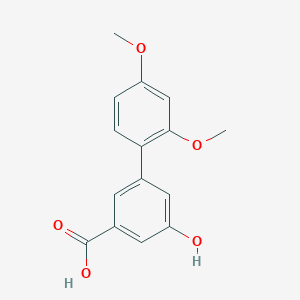
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%
Descripción general
Descripción
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% (4-DPMB) is an organic compound belonging to the class of aromatic carboxylic acids. It is a colorless crystalline solid with a molecular formula of C11H12O4. 4-DPMB has been widely studied for its various applications in scientific research, such as its use as a biochemical reagent, and its potential applications in drug development.
Aplicaciones Científicas De Investigación
4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been widely used as a biochemical reagent in scientific research. It has been used as a substrate for the enzyme tyrosinase, which is involved in the biosynthesis of melanin. 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% has been used as a substrate for the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters.
Mecanismo De Acción
The mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% is not completely understood. However, it is believed that 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% acts as an inhibitor of tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% are not fully understood. However, it has been shown to have an inhibitory effect on tyrosinase, acetylcholinesterase, and monoamine oxidase. Inhibition of these enzymes can lead to changes in the levels of neurotransmitters, which can affect various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be used in a variety of biochemical assays. In addition, its inhibitory effects on tyrosinase, acetylcholinesterase, and monoamine oxidase can be used to study the effects of these enzymes on various physiological processes.
However, there are also some limitations to the use of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. It is not as specific as some other reagents, and its effects on physiological processes are not well understood. In addition, its effects on enzymes may not be consistent across different species.
Direcciones Futuras
There are several potential future directions for the study of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%. Further research could focus on the specific biochemical and physiological effects of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% on various species. In addition, the mechanism of action of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% could be further studied in order to better understand its effects on enzymes and physiological processes. Furthermore, the potential applications of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95% in drug development could be explored. Finally, further research could focus on the development of more specific and potent inhibitors of tyrosinase, acetylcholinesterase, and monoamine oxidase, based on the structure of 4-(2,4-Dimethoxyphenyl)-3-methylbenzoic acid, 95%.
Propiedades
IUPAC Name |
4-(2,4-dimethoxyphenyl)-3-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-8-11(16(17)18)4-6-13(10)14-7-5-12(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNQZQNFXKPEDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30690791 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1140461-95-5 | |
| Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30690791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















